

Comparative Guide: Crystal Structure Analysis (XRD) of Substituted Quinoxalin-2-amines

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Compound of Interest

Compound Name: 6,7-Dimethylquinoxalin-2-amine

Cat. No.: B1641918

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Executive Summary

Substituted quinoxalin-2-amines are a critical scaffold in medicinal chemistry, exhibiting potent anticancer (PI3K inhibition) and antimicrobial properties. However, their structural characterization is complicated by amino-imino tautomerism and polymorphism. While solution-state NMR is standard for confirming connectivity, it often fails to capture the specific tautomeric state and supramolecular packing that dictate drug stability and bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT, demonstrating why SC-XRD is the gold standard for defining the active pharmaceutical ingredient (API) solid-state profile.

Part 1: The Characterization Challenge

The primary challenge in characterizing quinoxalin-2-amines lies in the mobility of the proton on the exocyclic nitrogen.

- Amino form (A): The proton resides on the exocyclic amine ($-\text{NH}_2$).
- Imino form (B): The proton migrates to the ring nitrogen (N1), creating an imine ($=\text{NH}$).

Why it matters: The tautomeric form dictates the hydrogen bond donor/acceptor profile, drastically altering how the drug binds to protein targets (e.g., kinase pockets) and how it crystallizes (solubility).

Comparative Analysis: XRD vs. NMR vs. DFT

Feature	SC-XRD (Solid State)	NMR (Solution State)	DFT (Computational)
Tautomer Identification	Definitive. Direct visualization of H-atom positions (if data quality is high) or inferred from C-N bond lengths.	Ambiguous. Fast exchange on NMR timescale often yields averaged signals, obscuring the specific tautomer.	Predictive. Calculates relative energy stability but cannot confirm the actual isolated solid form.
3D Conformation	Absolute. Determines precise torsion angles and ring planarity in the crystal lattice.	Dynamic. NOESY can suggest proximity, but free rotation in solution limits fixed conformational analysis.	Idealized. Optimizes to a "gas phase" minimum, ignoring packing forces.
Intermolecular Interactions	Direct Observation. Maps H-bond networks (-stacking, dimers) critical for solubility.	Indirect. Concentration-dependent shifts imply aggregation but lack geometric detail.	Theoretical. Can model dimers, but lattice energy calculations are computationally expensive.
Sample Requirement	Single crystal (mm).	5-10 mg dissolved in deuterated solvent.	None (In silico).

Part 2: Deep Dive – XRD Analysis of Quinoxalin-2-amines

The "Pincer" and Dimer Motifs

In the solid state, quinoxalin-2-amines rarely exist as isolated molecules. They form supramolecular synthons stabilized by hydrogen bonds.

- Centrosymmetric Dimers: The most common motif involves two molecules linked by a pair of hydrogen bonds, forming a pseudo-eight-membered ring (graph set).
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Stacking: The planar quinoxaline core facilitates stacking interactions (centroid-centroid distance 3.5 - 3.8 Å), which enhances charge transport properties in organic electronics applications.

Bond Length Forensics

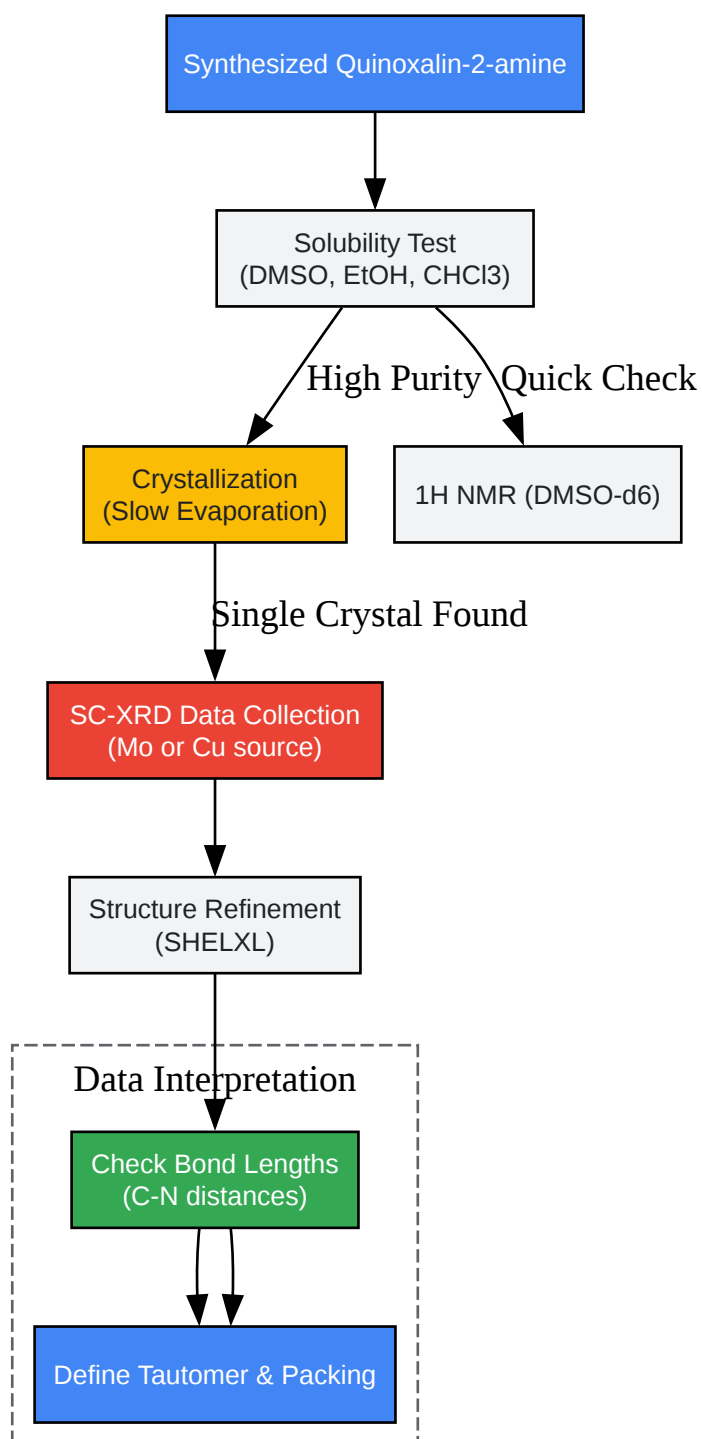
To distinguish the amino form from the imine form without locating hydrogen atoms (which is difficult with standard X-ray sources), analyze the bond lengths:

- C2–N(exocyclic):
 - Amino form:
1.34–1.36 Å (Partial double bond character due to resonance).
 - Imino form:
1.28–1.30 Å (Double bond).
- Ring C2–N3 / C2–N1: Asymmetry in these bond lengths indicates localized double bonds, helping to assign the tautomer.

Part 3: Experimental Protocol

Workflow Diagram

The following diagram outlines the decision-making process for characterizing these derivatives.



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Caption: Decision workflow for structural assignment. SC-XRD provides the definitive tautomeric state when NMR data is averaged due to proton exchange.

Protocol: Growing Quality Crystals

Quinoxalin-2-amines are often planar and stack easily, but they can form thin needles unsuitable for XRD.

Method: Slow Evaporation (Binary Solvent System)

- **Dissolution:** Dissolve 20 mg of the compound in a "good" solvent (e.g., Chloroform or DMF) where it is highly soluble.
- **Addition:** Add a "poor" solvent (e.g., Ethanol or Hexane) dropwise until slight turbidity persists, then add one drop of the good solvent to clear it.
- **Evaporation:** Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free, temperature-controlled environment ().
- **Harvesting:** Check after 48-72 hours. Look for block-like crystals rather than needles.

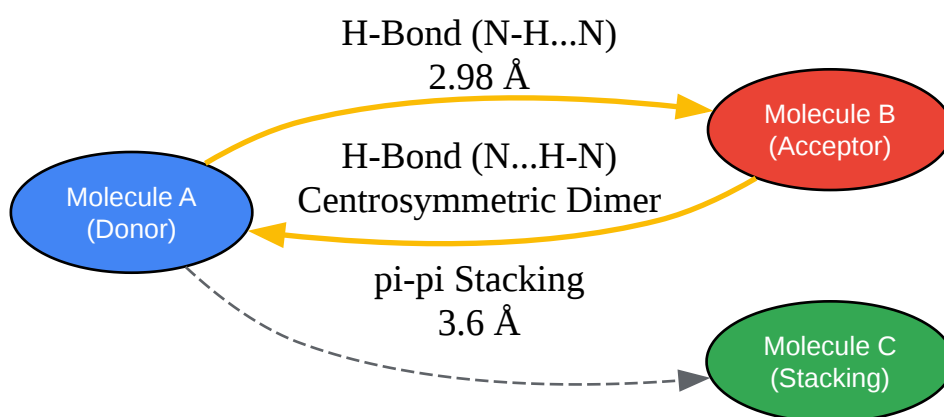
Part 4: Case Study & Data Interpretation

Scenario: Analysis of 3-phenylquinoxalin-2-amine. The table below illustrates typical XRD parameters compared to DFT predictions (B3LYP/6-311G**).

Parameter	Experimental (XRD)	Calculated (DFT)	Interpretation
Space Group	(Monoclinic)	N/A	Common centrosymmetric packing.
C2–N(exo) Bond	Å	Å	Indicates strong resonance; confirms Amino tautomer.
N–H...N Distance	Å	Å	Strong intermolecular H-bond (Dimer formation).
Torsion Angle	(Phenyl-Quinoxaline)		Crystal packing forces induce slight twisting compared to gas phase.

Interaction Network Diagram

This visualization represents the supramolecular assembly often observed in these crystals.



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Caption: Supramolecular assembly showing the characteristic R2,2(8) hydrogen-bonded dimer and pi-stacking interactions.

References

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Sources

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